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molecular formula C7H5NOS B1273760 5-(2-Thienyl)-1,3-oxazole CAS No. 70380-70-0

5-(2-Thienyl)-1,3-oxazole

Cat. No. B1273760
M. Wt: 151.19 g/mol
InChI Key: VGBKCFRTMPSJLX-UHFFFAOYSA-N
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Patent
US07482448B2

Procedure details

To a solution of p-toluenesulfonylmethyl isocyanide (3.0 g, 15.36 mmol) and Thiophene-2-carboxaldehyde (1.72 g, 15.36 mmol) in methanol (45 mL) under N2 is added potassium carbonate (2.12 g, 15.36 mmol). The mixture is heated to reflux for 5 hr, then cooled and concentrated in vacuum (cold water bath). The residue is partitioned between ether (100 mL) and water (100 mL). The organic layer is washed with water (100 mL), dried over magnesium sulfate and then concentrated in vacuum. The residue is purified over 35 g silica gel, eluted with ethyl acetate: heptane (1:5) to afford 5-thiophen-2-yl-oxazole (0.852 g, 37%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S([CH2:10][N+:11]#[C-:12])(=O)=O)=CC=1.[S:14]1[CH:18]=[CH:17][CH:16]=[C:15]1[CH:19]=[O:20].C(=O)([O-])[O-].[K+].[K+]>CO>[S:14]1[CH:18]=[CH:17][CH:16]=[C:15]1[C:19]1[O:20][CH:12]=[N:11][CH:10]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)C[N+]#[C-])C
Name
Quantity
1.72 g
Type
reactant
Smiles
S1C(=CC=C1)C=O
Name
Quantity
2.12 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
45 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hr
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum (cold water bath)
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between ether (100 mL) and water (100 mL)
WASH
Type
WASH
Details
The organic layer is washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
The residue is purified over 35 g silica gel
WASH
Type
WASH
Details
eluted with ethyl acetate: heptane (1:5)

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C1=CN=CO1
Measurements
Type Value Analysis
AMOUNT: MASS 0.852 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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